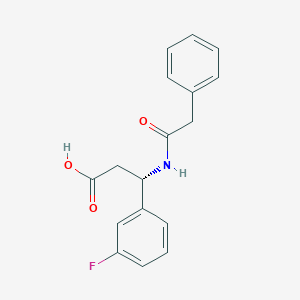

(S)-3-(3-FLuoro-phenyl)-3-phenylacetylamino-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is a chiral compound with significant applications in various fields of scientific research. This compound features a fluorinated phenyl group, which imparts unique chemical properties that are valuable in medicinal chemistry and other scientific disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and phenylacetic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

Final Coupling: The final step involves coupling the chiral intermediate with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the enantiomeric purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

Research indicates that (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid can act as an inhibitor of certain enzymes, making it a candidate for drug development. For example, studies have shown its potential in inhibiting monoacylglycerol lipase, which is implicated in various metabolic disorders .

G Protein-Coupled Receptors

The compound's interaction with G protein-coupled receptors (GPCRs) has also been explored. GPCRs are crucial in signal transduction and are targets for many therapeutic agents. The fluorinated phenyl group may enhance binding affinity and selectivity towards specific receptors, potentially leading to novel therapeutic applications .

Synthesis and Characterization of Derivatives

In one study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying degrees of inhibitory effects on target enzymes, demonstrating the influence of structural modifications on pharmacological properties .

Therapeutic Potential in Pain Management

Another case study investigated the analgesic properties of this compound in animal models. The results indicated that this compound significantly reduced pain responses, suggesting its potential as a non-opioid analgesic agent .

Table 1: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby exerting its effects on cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.

4-Fluorophenylboronic acid: Employed in Suzuki coupling reactions for the synthesis of biaryl compounds.

Uniqueness

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Actividad Biológica

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H18FNO3

- CAS Number : 1374669-60-9

The presence of a fluorine atom in the phenyl group is expected to influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Research indicates that this compound may interact with various biological pathways. One notable area of interest is its role in modulating the activity of enzymes involved in peptide degradation, particularly insulin-degrading enzyme (IDE). IDE plays a crucial role in the clearance of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound's structural features suggest it may act as an inhibitor or modulator of IDE activity, potentially impacting amyloid plaque formation in the brain .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These studies typically involve measuring enzyme inhibition or modulation effects using recombinant IDE. For instance, a study demonstrated that the compound could effectively inhibit IDE activity at specific concentrations, leading to increased levels of amyloid-beta in cell cultures .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. Key findings include:

- Fluorine Substitution : The introduction of a fluorine atom at the meta position on the phenyl ring significantly enhances potency compared to non-fluorinated analogs.

- Amino Group Modifications : Alterations to the amino group impact binding affinity and selectivity for IDE, suggesting that specific functional groups are critical for optimal interaction with the target enzyme .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in decreased amyloid-beta levels, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Pharmacokinetics : Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics in vivo, suggesting that the compound could achieve therapeutic concentrations rapidly after administration .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3S)-3-(3-fluorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUSKMOREPWLGC-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.